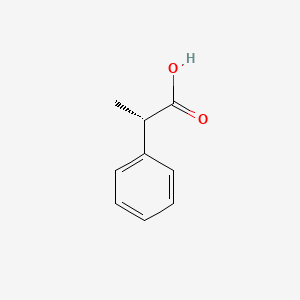

(S)-(+)-2-Phenylpropionic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGCWEMNNLXISK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-24-3 | |

| Record name | (+)-2-Phenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Hydratropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPIONIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988109NFBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-(+)-2-Phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-(+)-2-Phenylpropionic acid. The information is curated for professionals in research and drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating logical workflows for compound characterization.

Compound Identification and Chemical Structure

(S)-(+)-2-Phenylpropionic acid, also known as (S)-(+)-Hydratropic acid, is a chiral carboxylic acid. It belongs to the 2-arylpropionic acid class of compounds.

| Identifier | Value |

| IUPAC Name | (2S)-2-phenylpropanoic acid[1][2][3][4] |

| CAS Number | 7782-24-3[1][2][3][4][5] |

| Molecular Formula | C₉H₁₀O₂[1][2][3][5] |

| Molecular Weight | 150.17 g/mol [1][5] |

| Canonical SMILES | C--INVALID-LINK--C(=O)O[1] |

| InChI Key | YPGCWEMNNLXISK-ZETCQYMHSA-N[1][2][5] |

Physicochemical Properties

The following tables summarize the key physical and optical properties of (S)-(+)-2-Phenylpropionic acid. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.

Table 2.1: Physical Properties

| Property | Value | Conditions |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid[6][7] | Ambient |

| Melting Point | 29-30 °C[5][8] | 760 mmHg[7] |

| Boiling Point | 115 °C[5][8] | 1 mmHg[5][7][8] |

| 260-262 °C (est.)[7] | 760 mmHg[7] | |

| Density | 1.1 g/mL[5][8] | 25 °C[5][8] |

| pKa | 4.38[8] | 25 °C[8] |

| Water Solubility | 4987 mg/L (est.)[7] | 25 °C[7] |

| Solubility | Soluble in chloroform[8] and alcohol[7] | - |

| Refractive Index | n20/D 1.522[5][8] | 20 °C |

Table 2.2: Optical Properties

| Property | Value | Conditions |

| Optical Rotation [α] | +72°[5] | 20°C, D-line (589 nm), c = 1.6 in chloroform[5] |

| +73° | c = 1.6 in Chloroform[2] | |

| Optical Purity (ee) | 98%[5] | HPLC[5] |

Experimental Protocols

This section outlines the standard methodologies for determining the key physicochemical properties listed above.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature range over which the solid phase transitions to a liquid.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[6] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a calibrated metal block heating apparatus (e.g., Mel-Temp).[1]

-

Measurement: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[1][9]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T1-T2.[3][7] For a pure compound, this range is typically narrow (0.5-1.0 °C).[1]

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small liquid quantities.

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube (fusion tube).[10] A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8] The thermometer bulb and the sample should be at the same level.

-

Measurement: The Thiele tube is heated gently and uniformly at the side arm.[8] As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the sample, forming a steady stream of bubbles from the capillary's open end.[12]

-

Data Recording: The heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[8][12] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.

Solubility Determination

Solubility is assessed qualitatively to determine appropriate solvents and quantitatively to establish concentration limits.

-

Qualitative Assessment: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a specific volume of a solvent (e.g., 0.75 mL).[5] The mixture is shaken vigorously. The compound is classified as soluble or insoluble based on visual inspection. This is repeated with a range of solvents, including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl, to indicate the presence of polar, nonpolar, acidic, or basic functional groups.[2][5]

-

Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached.[13] After agitation, the mixture is allowed to stand to let undissolved solid settle. A sample of the supernatant is carefully removed, filtered, and analyzed using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved solute. This concentration represents the equilibrium solubility.[13]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a compound's acidity and is determined by titration.

-

Sample Preparation: A precise weight of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.[14] A pH electrode connected to a pH meter is used to monitor the pH of the solution after each addition of the titrant.[14]

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is identified as the inflection point of the resulting sigmoid curve.[14]

-

Calculation: The pKa is determined from the titration curve. It is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).

Optical Rotation Measurement (Polarimetry)

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light, indicating its stereochemical identity and purity.

-

Instrument Preparation: The polarimeter is turned on and allowed to warm up.[15] The instrument is zeroed using a blank sample containing only the solvent that will be used for the sample solution.[15]

-

Sample Preparation: A solution of the compound is prepared by accurately weighing a specific amount of the sample and dissolving it in a precise volume of a suitable, optically inactive solvent (e.g., chloroform) to achieve a known concentration (c, in g/mL).[15]

-

Measurement: The sample solution is transferred to a polarimeter cell of a known path length (l, in decimeters). Care is taken to ensure no air bubbles are present in the light path.[16] The cell is placed in the polarimeter, and the observed optical rotation (α) is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).[15][17]

-

Calculation of Specific Rotation [α]: The specific rotation is a standardized physical constant calculated using the Biot equation: [α] = α / (l * c) where α is the observed rotation, l is the path length, and c is the concentration.[15]

Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a chiral organic acid like (S)-(+)-2-Phenylpropionic acid.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. www1.udel.edu [www1.udel.edu]

- 3. pennwest.edu [pennwest.edu]

- 4. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 16. rudolphresearch.com [rudolphresearch.com]

- 17. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (S)-(+)-2-Phenylpropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-(+)-2-Phenylpropionic acid. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the structural elucidation, quality control, and confirmation of this compound in research and drug development settings.

Spectroscopic Data Summary

The structural identity and purity of (S)-(+)-2-Phenylpropionic acid (C₉H₁₀O₂) are unequivocally confirmed through the synergistic interpretation of NMR, IR, and MS data. The key quantitative findings from these analytical techniques are summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the (S)-(+)-2-Phenylpropionic acid molecule. The ¹H and ¹³C NMR spectra are pivotal for confirming the connectivity and chemical environment of each atom.

Table 1: ¹H NMR Spectral Data for (S)-(+)-2-Phenylpropionic Acid [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~11.6 | Broad Singlet | 1H | - | Carboxylic Acid (-COOH) |

| 7.25 - 7.35 | Multiplet | 5H | - | Aromatic Protons (C₆H₅) |

| 3.73 | Quartet | 1H | 7.2 | Methine Proton (-CH) |

| 1.51 | Doublet | 3H | 7.2 | Methyl Protons (-CH₃) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectral Data for (S)-(+)-2-Phenylpropionic Acid [1]

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~181.1 | Carboxylic Carbon (C=O) |

| ~139.7 | Aromatic C1 (ipso-carbon) |

| ~128.6 | Aromatic C3/C5 (meta-carbons) |

| ~127.6 | Aromatic C4 (para-carbon) |

| ~127.2 | Aromatic C2/C6 (ortho-carbons) |

| ~45.4 | Methine Carbon (-CH) |

| ~18.0 | Methyl Carbon (-CH₃) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Table 3: IR Absorption Bands for (S)-(+)-2-Phenylpropionic Acid

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer |

| 3030-3090 | C-H stretch | Aromatic |

| 2950-2990 | C-H stretch | Aliphatic |

| 1710 | C=O stretch | Strong, characteristic of a carboxylic acid |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 1220-1320 | C-O stretch | Coupled with O-H in-plane bend |

| 920 | O-H bend | Out-of-plane, broad |

| 690, 750 | C-H bend | Monosubstituted benzene (B151609) ring |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for (S)-(+)-2-Phenylpropionic Acid [2]

| m/z Ratio | Proposed Fragment Ion | Notes |

| 150 | [C₉H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 105 | [C₈H₉]⁺ | Base Peak, resulting from the loss of the carboxyl group ([M-COOH]⁺) |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of the propionic acid side chain |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1]

-

Sample Preparation: Approximately 15-25 mg of (S)-(+)-2-Phenylpropionic acid for ¹H NMR or 50-100 mg for ¹³C NMR was weighed.

-

Dissolution: The sample was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube was placed in the spectrometer probe. The magnetic field was shimmed to ensure homogeneity. For the ¹³C NMR spectrum, broadband proton decoupling was employed to simplify the spectrum to single lines for each carbon atom.

-

Data Processing: A Fourier transform was applied to the acquired Free Induction Decay (FID). The resulting spectrum was phased and baseline corrected. The chemical shifts were referenced to the TMS signal.

IR Spectroscopy Protocol (ATR-FTIR)

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[3]

-

Sample Preparation: A small amount of the solid (S)-(+)-2-Phenylpropionic acid was placed directly onto the ATR crystal.

-

Data Acquisition: The anvil was lowered to ensure good contact between the sample and the crystal. The spectrum was recorded by accumulating a number of scans to ensure a good signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum.

Alternatively, a KBr pellet method can be used:

-

Sample Preparation: A few milligrams of the compound are intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a die under high pressure to form a transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry Protocol (GC-MS)

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.[2][3]

-

Sample Introduction: A dilute solution of (S)-(+)-2-Phenylpropionic acid in a volatile organic solvent was injected into the gas chromatograph. The GC separates the compound from the solvent and any impurities.

-

Ionization: As the compound eluted from the GC column, it entered the ion source of the mass spectrometer. Here, it was bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.[2]

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) were accelerated into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions were detected, and their abundance was recorded to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Analytical Workflow

The logical progression from sample receipt to final structural confirmation is a cornerstone of chemical analysis. The following diagram illustrates the integrated workflow for the spectroscopic analysis of a chemical compound such as (S)-(+)-2-Phenylpropionic acid.

Caption: Integrated workflow for spectroscopic analysis.

References

Biological activity of (S)-(+)-2-Phenylpropionic acid enantiomers

An In-depth Technical Guide on the Biological Activity of (S)-(+)-2-Phenylpropionic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Phenylpropionic acid is a crucial chiral building block, most notably for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens".[1] The biological activity of these drugs is predominantly associated with the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes.[1][2] This technical guide provides a comprehensive overview of the differential biological activities of the (S)-(+)- and (R)-(-)-enantiomers of 2-phenylpropionic acid derivatives, with a focus on their primary mechanism of action: COX inhibition. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to 2-Phenylpropionic Acid Enantiomers

2-Phenylpropionic acid possesses a chiral center at the alpha-position to the carboxylic acid, leading to the existence of two enantiomers: (S)-(+) and (R)-(-). While these enantiomers have identical physical and chemical properties in an achiral environment, they exhibit significant differences in their pharmacological and metabolic profiles within the chiral environment of the body.[3][4] The vast majority of the therapeutic anti-inflammatory effects of profen NSAIDs are attributed to the (S)-enantiomer.[2][5] However, the (R)-enantiomer is not merely an inactive bystander; it can undergo in vivo unidirectional chiral inversion to the active (S)-enantiomer, contributing to the overall therapeutic effect of racemic mixtures.[6][7]

Quantitative Data: Enantioselective COX Inhibition

The primary mechanism of action for 2-phenylpropionic acid-derived NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[1][6] There are two main isoforms of this enzyme, COX-1 and COX-2. The (S)-enantiomers of profens are significantly more potent inhibitors of both COX isoforms compared to their (R)-counterparts.

| Compound | Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Ibuprofen (B1674241) | (S)-(+) | 2.1 | 1.6 | [8] |

| (R)-(-) | 34.9 | > 250 | [8] | |

| Naproxen (B1676952) | (S)-(+) | Comparable to COX-2 | Comparable to COX-1 | [9] |

| (R)-(-) | No appreciable inhibition up to 25 µM | No appreciable inhibition up to 25 µM | [9] | |

| Flurbiprofen | (S)-(+) | - | - | [10] |

| (R)-(-) | - | - | [10] | |

| Ketoprofen | (S)-(+) | - | - | [10][11] |

| (R)-(-) | Weak inhibitory effects | Weak inhibitory effects | [11] |

Note: Specific IC50 values for S-Flurbiprofen and S-Ketoprofen were not available in the provided search results, though their greater potency than the R-enantiomer is consistently reported.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory, analgesic, and antipyretic effects of (S)-2-phenylpropionic acid derivatives are primarily mediated through the inhibition of the cyclooxygenase pathway.

Caption: Mechanism of action of (S)-2-phenylpropionic acid derivatives.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

-

Enzyme and Substrate Preparation : Recombinant human COX-1 or COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Incubation : The enzyme is pre-incubated with various concentrations of the test compound (e.g., (S)- and (R)-enantiomers of a profen) or a vehicle control in a suitable buffer at 37°C.

-

Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination : After a specific time, the reaction is terminated.

-

Product Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.

-

Data Analysis : The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.[12]

Chiral Separation of 2-Phenylpropionic Acid Enantiomers by HPLC

This protocol describes a general method for the separation and quantification of the enantiomers of 2-phenylpropionic acid derivatives.

-

Chromatographic System : A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.

-

Chiral Stationary Phase : A chiral column is employed for the separation. Examples include columns with chiral selectors like hydroxypropyl-β-cyclodextrin.[13]

-

Mobile Phase : The mobile phase composition is optimized to achieve baseline separation of the enantiomers. This often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Sample Preparation : The sample containing the racemic mixture or a single enantiomer is dissolved in a suitable solvent.

-

Injection and Elution : The sample is injected into the HPLC system, and the enantiomers are separated as they pass through the chiral column.

-

Detection and Quantification : The eluted enantiomers are detected by the UV detector, and the peak areas are used to determine the concentration and enantiomeric excess of each enantiomer.[14]

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the evaluation of the biological activity of 2-phenylpropionic acid enantiomers.

Caption: General experimental workflow for evaluating enantiomer activity.

Metabolic Chiral Inversion

A significant aspect of the pharmacology of 2-phenylpropionic acid derivatives is the unidirectional metabolic chiral inversion of the (R)-enantiomer to the (S)-enantiomer in vivo.[7] This process is mediated by the enzyme alpha-methylacyl-CoA racemase.[6]

Caption: Metabolic chiral inversion of the (R)- to (S)-enantiomer.

Conclusion

The biological activity of 2-phenylpropionic acid derivatives is highly dependent on their stereochemistry. The (S)-enantiomer is predominantly responsible for the therapeutic anti-inflammatory effects through potent inhibition of COX enzymes. While the (R)-enantiomer is significantly less active, its in vivo conversion to the (S)-form contributes to the overall pharmacological profile of racemic mixtures. A thorough understanding of the stereoselective pharmacology and metabolism of these compounds is essential for the rational design and development of safer and more effective anti-inflammatory drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. [Stereoselective protein binding of non-steroidal anti-inflammatory agents. Pharmacological implications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ibuprofen - Wikipedia [en.wikipedia.org]

- 7. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 8. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluating the enantiospecific differences of non-steroidal anti-inflammatory drugs (NSAIDs) using an ecotoxicity bioassay test battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate-Selective Inhibition of Cyclooxygenase-2: Development and Evaluation of Achiral Profen Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Figure 1 from Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. | Semantic Scholar [semanticscholar.org]

- 14. High-performance enantiomer separation of nonsteroidal anti-inflammatory drugs (NSAIDs) by 3 μm reversed-phase chiral columns and application to the optical purity testing of naproxen drug substances and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-(+)-2-Phenylpropionic Acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Phenylpropionic acid, also known as (S)-(+)-Hydratropic acid, is a chiral carboxylic acid that serves as a crucial building block in the synthesis of numerous pharmaceuticals. Its significance is most pronounced in the development of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), where the desired therapeutic activity is often predominantly associated with the (S)-enantiomer. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and the primary mechanisms of biological action of (S)-(+)-2-Phenylpropionic acid and its derivatives, tailored for professionals in research and drug development.

Physicochemical Properties

(S)-(+)-2-Phenylpropionic acid is characterized by the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 7782-24-3 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Synonyms | (S)-(+)-Hydratropic acid, (S)-HTA | [1] |

| Linear Formula | CH₃CH(C₆H₅)CO₂H | [1] |

Synthesis and Experimental Protocols

The enantioselective synthesis of (S)-(+)-2-Phenylpropionic acid is of paramount importance to ensure the therapeutic efficacy and reduce potential side effects associated with the (R)-enantiomer. Key methodologies include asymmetric hydrogenation and enzymatic kinetic resolution.

Asymmetric Hydrogenation of 2-Phenylacrylic Acid

A prevalent method for the synthesis of (S)-(+)-2-Phenylpropionic acid involves the asymmetric hydrogenation of 2-phenylacrylic acid using chiral transition metal catalysts.

Experimental Protocol: Asymmetric Hydrogenation using a Rhodium-Based Catalyst

-

Catalyst Preparation (in-situ): In an inert atmosphere glovebox, add [Rh(COD)₂]BF₄ (1 mol%) and a suitable chiral diphosphine ligand (e.g., (R,R)-Me-DuPHOS, 1.1 mol%) to a Schlenk flask. Dissolve the components in degassed methanol (B129727) and stir the solution for 30 minutes at room temperature to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve 2-phenylacrylic acid (1 equivalent) in degassed methanol.

-

Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Using a cannula, transfer the prepared catalyst solution to the autoclave.

-

Reaction Execution: Seal the autoclave and purge it with hydrogen gas three times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 bar) and stir the reaction mixture at a specified temperature (e.g., 25 °C) for the required duration (e.g., 12 hours).

-

Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization. The enantiomeric excess of the product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Below is a generalized workflow for the synthesis of (S)-(+)-2-Phenylpropionic acid via asymmetric hydrogenation.

References

In Vivo Metabolic Chiral Inversion of 2-Arylpropionic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-arylpropionic acids (2-APAs), commonly known as "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. A fascinating and clinically significant aspect of their pharmacology is the in vivo metabolic chiral inversion of their enantiomers. Although administered often as racemic mixtures, the therapeutic activity, primarily the inhibition of prostaglandin (B15479496) synthesis, resides almost exclusively in the S(+)-enantiomers.[1] However, the less active or inactive R(-)-enantiomers of many profens undergo a unidirectional metabolic conversion to their active S(+) counterparts within the body.[1] This guide provides an in-depth technical overview of this phenomenon, including the underlying biochemical mechanisms, key enzymatic players, quantitative data, and detailed experimental protocols for its investigation.

The Biochemical Pathway of Chiral Inversion

The metabolic chiral inversion of 2-APAs is not a direct epimerization. Instead, it is a multi-step, enzyme-catalyzed process that involves the formation of a coenzyme A (CoA) thioester intermediate.[1][2][3] This pathway ensures the unidirectional conversion from the R- to the S-enantiomer. The process can be broken down into three principal steps:

-

Stereoselective Activation: The R-enantiomer of the 2-APA is selectively activated to its corresponding acyl-CoA thioester. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSs) and requires adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg2+) as cofactors.[2][4][5] The stereoselectivity of this initial step is a critical determinant of whether a particular profen undergoes significant chiral inversion.[5]

-

Racemization: The resulting R-profenoyl-CoA thioester undergoes racemization to the S-profenoyl-CoA thioester. This step is catalyzed by an epimerase or racemase, with α-methylacyl-CoA racemase (AMACR) being a key enzyme in this process.[6][7] The formation of a symmetric enolate intermediate from the thioester is proposed to facilitate this racemization.[8]

-

Hydrolysis: The S-profenoyl-CoA thioester is then hydrolyzed by thioesterases to release the pharmacologically active S-enantiomer of the 2-APA and free CoA.[9]

This metabolic pathway effectively converts a less active prodrug (the R-enantiomer) into its active form, contributing to the overall therapeutic effect of the racemic mixture.

Key Enzymes in Chiral Inversion

Two main classes of enzymes are pivotal for the chiral inversion of 2-APAs:

-

Acyl-CoA Synthetases (ACSs): These enzymes catalyze the initial, stereoselective formation of the CoA thioester. Long-chain acyl-CoA synthetases, such as ACS1, have been shown to efficiently catalyze this reaction for profens like ibuprofen (B1674241) and fenoprofen, with a marked preference for the R-enantiomer.[4] The substrate specificity of these enzymes is a key reason why some profens, like flurbiprofen (B1673479), do not undergo significant inversion.[5][9]

-

α-Methylacyl-CoA Racemase (AMACR): This enzyme is responsible for the racemization of the R-profenoyl-CoA thioester to its S-enantiomer.[6] Studies in AMACR-deficient mice have demonstrated a lack of chiral inversion of flurbiprofen, confirming the crucial role of this enzyme.[6] AMACR is also involved in the metabolism of branched-chain fatty acids, highlighting a link between xenobiotic and endogenous metabolic pathways.

Quantitative Data on Chiral Inversion

The extent of chiral inversion varies significantly depending on the specific 2-APA, the species, and even the physiological state of the individual.[1][10][11] The following tables summarize the available quantitative data for some of the most common profens.

| Drug | Species | Extent of R- to S- Inversion (%) | Reference(s) |

| Ibuprofen | Human | 35 - 70 | [2][12][13] |

| Rat | Extensive | [8] | |

| Ketoprofen (B1673614) | Human | ~10 | [2][12][14] |

| Dairy Cattle (preruminant) | 50.5 ± 2.4 | [11] | |

| Dairy Cattle (early lactation) | 33.3 ± 1.7 | [11] | |

| Dairy Cattle (gestation) | 26.0 ± 5.1 | [11] | |

| Mice (CD-1) | Substantial (bidirectional) | [15] | |

| Flurbiprofen | Human | Negligible | [6][12] |

| Rat | < 5 | [6] | |

| Mice (C57Bl/6) | 37.7 | [6] | |

| Mice (SJL) | 24.7 | [6] | |

| Fenoprofen | Rat | Extensive | [9] |

| 2-Phenylpropionic Acid | Rat | ~30 (after R-isomer admin.) | [16] |

| Rabbit | Occurs | [16] | |

| Mouse | Not observed | [16] |

Table 1: In Vivo Chiral Inversion of Various 2-Arylpropionic Acids in Different Species.

| Enzyme | Drug (Enantiomer) | KM (μM) | Vmax (nmol/min/mg protein) | Reference |

| Rat recombinant ACS1 | (-)-R-Ibuprofen | 1686 ± 93 | 353 ± 45 | [4] |

| (-)-R-Fenoprofen | 103 ± 12 | 267 ± 10 | [4] | |

| Rat recombinant ACS2 | (-)-R-Ibuprofen | Lower efficacy (7-fold) | Lower efficacy (7-fold) | [4] |

| (-)-R-Fenoprofen | Lower efficacy (130-fold) | Lower efficacy (130-fold) | [4] |

Table 2: Kinetic Parameters for the Thioesterification of R-Enantiomers of Ibuprofen and Fenoprofen by Rat Acyl-CoA Synthetases (ACS).

Experimental Protocols for Studying Chiral Inversion

Investigating the chiral inversion of 2-APAs requires specialized experimental designs and analytical techniques to differentiate and quantify the enantiomers in biological matrices.

In Vitro Chiral Inversion Assay Using Liver Homogenate

This protocol describes a typical in vitro experiment to assess the potential for chiral inversion of a 2-APA in a specific tissue.

Objective: To determine if the R-enantiomer of a test 2-APA is converted to the S-enantiomer in the presence of liver tissue homogenate and necessary cofactors.

Materials:

-

Test 2-APA (R- and S-enantiomers)

-

Rat liver tissue

-

Homogenization buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Cofactors: ATP, Coenzyme A (CoA), MgCl2

-

Internal standard for analytical quantification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical system for enantiomeric separation (e.g., chiral HPLC or GC-MS)

Procedure:

-

Tissue Preparation: Euthanize a rat and perfuse the liver with ice-cold saline. Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold homogenization buffer. Centrifuge the homogenate at a low speed (e.g., 9,000 g) to obtain a supernatant (S9 fraction), or use the crude homogenate.[5]

-

Incubation: Prepare incubation mixtures containing the liver homogenate (or S9 fraction), the R-enantiomer of the test 2-APA, and the cofactors (ATP, CoA, MgCl2).[5] Include control incubations: without the R-enantiomer (blank), without cofactors, and with the S-enantiomer instead of the R-enantiomer (to check for S to R inversion).

-

Reaction: Incubate the mixtures at 37°C for a specified time (e.g., 60 minutes).

-

Termination and Extraction: Stop the reaction by adding acid (e.g., HCl) to lower the pH. Add an internal standard and extract the drug and its enantiomer using an organic solvent.

-

Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase. Analyze the sample using a validated chiral analytical method to determine the concentrations of the R- and S-enantiomers.

-

Data Interpretation: The appearance of the S-enantiomer in the incubation mixture containing the R-enantiomer and cofactors indicates chiral inversion. The absence of the R-enantiomer in the S-enantiomer control confirms the unidirectionality of the inversion.

In Vivo Chiral Inversion Study in an Animal Model

This protocol outlines a typical in vivo experiment to quantify the extent of chiral inversion in a living organism.

Objective: To determine the plasma concentration-time profiles of the R- and S-enantiomers after administration of the pure R-enantiomer or the racemic mixture of a 2-APA.

Materials:

-

Test 2-APA (R-enantiomer or racemate)

-

Animal model (e.g., Sprague-Dawley rats)

-

Dosing vehicle

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Analytical system for enantiomeric separation

Procedure:

-

Dosing: Administer a single dose of the pure R-enantiomer or the racemic 2-APA to a group of animals (e.g., via oral gavage or intravenous injection).[14][16]

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Preparation: Thaw the plasma samples. Perform protein precipitation and/or liquid-liquid or solid-phase extraction to isolate the drug enantiomers.

-

Analytical Quantification: Analyze the extracted samples using a validated stereoselective analytical method (e.g., chiral HPLC-UV, LC-MS/MS, or GC-MS) to determine the concentrations of the R- and S-enantiomers in each plasma sample.[17][18][19]

-

Pharmacokinetic Analysis: Plot the plasma concentration versus time for both enantiomers. Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and t1/2 (half-life) for each enantiomer. The fraction of the R-enantiomer that is inverted to the S-enantiomer can be calculated from the AUC values.

Implications for Drug Development and Therapy

The metabolic chiral inversion of 2-APAs has significant implications for drug development and clinical practice:

-

Prodrug Concept: The R-enantiomer can be considered a prodrug that is converted to the active S-enantiomer in vivo. This contributes to the overall efficacy of the racemic mixture.

-

Rationale for Racemates: For profens that undergo extensive and rapid chiral inversion, the administration of the racemate can be therapeutically equivalent to administering the pure S-enantiomer.

-

Toxicological Considerations: The formation of profenoyl-CoA thioesters can lead to the formation of drug-protein adducts and hybrid triglycerides, which have been implicated in idiosyncratic drug toxicity.[2][20] The R-enantiomer may contribute more to these toxicities due to its preferential formation of the CoA thioester.

-

Inter-individual Variability: The extent of chiral inversion can vary between individuals due to genetic polymorphisms in the metabolizing enzymes or disease states affecting liver function, potentially leading to variability in therapeutic response and side effects.[2]

References

- 1. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.viamedica.pl [journals.viamedica.pl]

- 3. researchgate.net [researchgate.net]

- 4. Thioesterification of 2-arylpropionic acids by recombinant acyl-coenzyme A synthetases (ACS1 and ACS2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutual inversion of flurbiprofen enantiomers in various rat and mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Arylpropionyl-CoA epimerase: partial peptide sequences and tissue localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective arylpropionyl-CoA thioester formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral inversion of (R)-ketoprofen: influence of age and differing physiological status in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 13. researchgate.net [researchgate.net]

- 14. Stereoselective pharmacokinetics and inversion of (R)- ketoprofen in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bi-directional chiral inversion of ketoprofen in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The metabolic chiral inversion of 2-phenylpropionic acid in rat, mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods of analysis of chiral non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Covalent binding of 2-phenylpropionyl-S-acyl-CoA thioester to tissue proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-2-Phenylpropionic Acid: A Comprehensive Technical Review of Its Applications

(S)-(+)-2-Phenylpropionic acid, a chiral carboxylic acid, stands as a cornerstone in modern synthetic chemistry and drug development. Its importance is primarily derived from its role as a key chiral building block in the synthesis of a multitude of pharmaceutical compounds, most notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth review of the applications of (S)-(+)-2-Phenylpropionic acid, detailing its use in pharmaceutical synthesis, asymmetric catalysis, and chiral separation technologies. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental protocols, quantitative data, and key molecular pathways.

Pharmaceutical Applications

The most prominent application of (S)-(+)-2-Phenylpropionic acid lies in its use as a precursor for the synthesis of NSAIDs.[1] The pharmacological activity of many profens, such as ibuprofen (B1674241) and naproxen, is predominantly associated with the (S)-enantiomer, which is a more potent inhibitor of the cyclooxygenase (COX) enzymes.[1] The R-(-)-enantiomer is often significantly less active or can even contribute to adverse effects.[2][3] This enantiomeric difference in biological activity underscores the critical importance of stereoselective synthesis and chiral purity in drug development.[3][4]

Beyond NSAIDs, the 2-phenylpropionic acid motif has been incorporated into novel therapeutic agents with dual functionalities, such as combined anti-inflammatory and antibacterial properties.[1] Its chiral scaffold is also utilized in the creation of chiral ligands for asymmetric catalysis, enabling the enantioselective synthesis of a wide range of chemical compounds.[1]

Mechanism of Action: COX Inhibition

The primary therapeutic effect of NSAIDs derived from (S)-(+)-2-Phenylpropionic acid is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins (B1171923) from arachidonic acid.[1][5][6] Prostaglandins are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever.[5] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and provides cytoprotection in the gastrointestinal tract, and COX-2, which is induced during inflammation.[6] The inhibition of COX-2 is responsible for the anti-inflammatory effects of NSAIDs, while the concurrent inhibition of COX-1 can lead to undesirable side effects such as gastrointestinal ulceration.[6]

Asymmetric Synthesis and Chiral Building Block

(S)-(+)-2-Phenylpropionic acid is a versatile chiral building block in asymmetric synthesis due to its rigid phenyl group and the stereogenic center at the alpha-position.[1] It can be used as a chiral auxiliary to control the stereochemical outcome of a reaction, and then subsequently removed to yield an enantiomerically pure product.[7]

General Workflow for Asymmetric Synthesis

A general strategy for utilizing a chiral auxiliary derived from (S)-(+)-2-Phenylpropionic acid involves coupling it to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to obtain the desired enantiomerically enriched product.

Chiral Separation and Analysis

The enantiomers of 2-phenylpropionic acid and its derivatives often exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial.[2] High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric separation of these compounds, which can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.[2]

Chiral Stationary Phases (CSPs)

CSPs are the most common approach for the chiral separation of 2-phenylpropionic acid. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used due to their broad enantioselectivity.[3] Protein-based and cyclodextrin-based CSPs are also effective for resolving profen enantiomers.[3]

(S)-(+)-2-Phenylpropionic acid itself has been used to create chiral stationary phases. For instance, it has been grafted onto metal-organic frameworks (MOFs) to create cMOFs with applications in enantioseparation.[4][8]

Quantitative Data for Chiral Separation of 2-Phenylpropionic Acid by HPLC

| Chiral Stationary Phase (CSP) | Column | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'1 | k'2 | α | Rs | Reference |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-Hexane/2-Propanol/TFA (90/10/0.1) | 1.0 | 25 | 2.15 | 2.58 | 1.20 | 2.10 | [3] |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane/2-Propanol/TFA (90/10/0.1) | 1.0 | 25 | 1.89 | 2.23 | 1.18 | 1.95 | [3] |

| α1-acid glycoprotein (B1211001) (AGP) | Chiral-AGP | 10 mM Phosphate Buffer (pH 7.0)/Acetonitrile (90/10) | 0.9 | 25 | 3.40 | 4.10 | 1.21 | 2.50 | [3] |

| Hydroxypropyl-β-cyclodextrin | Cyclobond I 2000 | 1% Triethylammonium Acetate (pH 4.1) | 1.0 | 25 | 5.20 | 5.80 | 1.12 | 1.80 | [3] |

Note: k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. α is the separation factor, and Rs is the resolution.

Logical Workflow for CSP Selection

The selection of an appropriate chiral stationary phase is a critical step in developing a successful enantioselective separation method.

Experimental Protocols

Synthesis of 2-(4-((benzo[d]thiazol-2-ylthio)methyl)phenyl)propanoic acid[1]

This protocol describes the synthesis of a derivative of 2-phenylpropionic acid with potential dual anti-inflammatory and antibacterial activity.

Materials:

-

2-(4-(Bromomethyl)phenyl)propanoic acid

-

Potassium carbonate (K₂CO₃)

-

Stirring apparatus

-

Reflux condenser

-

Standard glassware for reaction, workup, and purification

Procedure:

-

To a solution of 2-(4-(bromomethyl)phenyl)propanoic acid (1 mmol) in acetone (20 mL), add 2-mercaptobenzothiazole (1 mmol) and potassium carbonate (1.5 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter the solid precipitate.

-

Wash the precipitate with water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

HPLC Method for Enantiomeric Separation using a Chiral Stationary Phase[2]

This protocol details a general method for the separation of 2-phenylpropionic acid enantiomers using a chiral stationary phase.

Chromatographic Conditions:

-

Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on 5 µm silica (B1680970) gel), 150 mm x 4.6 mm

-

Mobile Phase: n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient (25 ± 1°C)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of racemic 2-phenylpropionic acid (e.g., 1 mg/mL) in the mobile phase. Prepare working standards by diluting the stock solution as required.

-

HPLC System Setup and Analysis:

-

Install the chiral column in the HPLC system.

-

Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

-

Set the UV detector to the specified wavelength.

-

Inject the standard and sample solutions.

-

Record the chromatograms and determine the retention times and peak areas for each enantiomer.

-

Synthesis of a Chiral Metal-Organic Framework (MOF) Stationary Phase[4][8]

This protocol describes the post-synthetic modification of a MOF with (S)-(+)-2-Phenylpropionic acid to create a chiral stationary phase for HPLC.

Materials:

-

MIL-101@SiO₂ (0.5 g)

-

(S)-(+)-2-Phenylpropionic acid (18 mmol)

-

N,N-Dimethylformamide (DMF, 50 mL)

-

Centrifuge

-

Oven

Procedure:

-

In a suitable vessel, add MIL-101@SiO₂ and (S)-(+)-2-Phenylpropionic acid to DMF.

-

Agitate the mixture at 100 °C for 9 hours.

-

After the reaction, cool the mixture to room temperature.

-

Separate the solid product by centrifugation.

-

Wash the product thoroughly with DMF to remove any unreacted (S)-(+)-2-Phenylpropionic acid.

-

Dry the final product, MIL-101-Ppa@SiO₂, in an oven.

-

The modified MOF is now ready to be packed into an HPLC column for enantioseparation studies.

Conclusion

(S)-(+)-2-Phenylpropionic acid remains a molecule of significant interest in both academic and industrial research. Its applications extend from the well-established synthesis of blockbuster NSAIDs to the cutting-edge development of novel bioactive compounds and advanced materials for chiral separations. The continued exploration of its chemical versatility and biological activity promises to unlock new opportunities in drug discovery and asymmetric synthesis. This guide has provided a comprehensive overview of its core applications, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Safety, toxicology, and handling of (S)-(+)-2-Phenylpropionic acid

An In-Depth Technical Guide on the Safety, Toxicology, and Handling of (S)-(+)-2-Phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always refer to the official SDS and established internal safety protocols before handling this chemical.

Chemical and Physical Properties

(S)-(+)-2-Phenylpropionic acid, also known as Dexprofene, is a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class.

| Property | Value | Reference |

| CAS Number | 7782-24-3 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 29-30 °C | [2] |

| Boiling Point | 261-262 °C at 760 mmHg | [2] |

| Density | 1.1 g/mL at 25 °C | [2] |

| Flash Point | >113 °C (closed cup) | [2] |

| Solubility | Soluble in alcohol. Water solubility is estimated to be 4987 mg/L at 25 °C. | [2] |

Hazard Identification and Safety Precautions

(S)-(+)-2-Phenylpropionic acid is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, appropriate personal protective equipment must be worn when handling (S)-(+)-2-Phenylpropionic acid.

| Precaution | Details |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dusts are generated, a NIOSH-approved respirator for dusts is recommended. |

| General Hygiene | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Toxicology

Mechanism of Action and Primary Pharmacological Effect

The primary mechanism of action of (S)-(+)-2-Phenylpropionic acid, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]

Figure 1: Mechanism of Action of (S)-(+)-2-Phenylpropionic Acid.

Metabolic Activation and Covalent Binding

A key aspect of the toxicology of profens is their metabolic activation to reactive metabolites that can covalently bind to cellular macromolecules, leading to idiosyncratic drug toxicities.[5] For (S)-(+)-2-Phenylpropionic acid, two primary pathways of metabolic activation have been identified: the formation of an acyl glucuronide and a coenzyme A thioester (acyl-CoA).[6][7] In vivo studies in rats have shown that the acyl-CoA pathway is the more significant contributor to the formation of protein adducts.[5][6]

Figure 2: Metabolic Activation Pathways of (S)-(+)-2-Phenylpropionic Acid.

Genotoxicity

There is no specific data available for the mutagenicity or carcinogenicity of (S)-(+)-2-Phenylpropionic acid.[8] Standard genotoxicity assays such as the Ames test, in vitro mammalian cell micronucleus test, and in vitro mammalian chromosome aberration test would be required to assess its genotoxic potential.[9]

Experimental Protocols

The following are summaries of experimental protocols that can be used to investigate the toxicology of (S)-(+)-2-Phenylpropionic acid.

In Vivo Metabolic Activation Study in Rats

This protocol is based on in vivo studies investigating the metabolic activation of 2-phenylpropionic acid.[6]

Objective: To determine the relative contribution of the acyl glucuronidation and acyl-CoA formation pathways to the in vivo covalent binding of (S)-(+)-2-Phenylpropionic acid to liver proteins.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Treatment Groups:

-

Vehicle control.

-

(S)-(+)-2-Phenylpropionic acid (e.g., 130 mg/kg).

-

Inhibitor of acyl-CoA formation (e.g., trimethylacetic acid) + (S)-(+)-2-Phenylpropionic acid.

-

Inhibitor of acyl glucuronidation (e.g., (-)-borneol) + (S)-(+)-2-Phenylpropionic acid.

-

-

Procedure:

-

Pre-treat animals with inhibitors or vehicle.

-

Administer (S)-(+)-2-Phenylpropionic acid.

-

Collect liver samples at various time points.

-

Analyze liver homogenates for:

-

(S)-(+)-2-Phenylpropionic acid acyl glucuronide and acyl-CoA thioester by HPLC.

-

Covalent binding to liver proteins by scintillation counting of radiolabeled compound bound to protein precipitates.

-

-

-

Data Analysis: Compare the levels of metabolites and covalent binding between the different treatment groups to assess the contribution of each metabolic pathway.

Figure 3: Experimental Workflow for In Vivo Metabolic Activation Study.

In Vitro Covalent Binding Assay in Rat Hepatocytes

This protocol is based on in vitro studies assessing the enantioselective covalent binding of 2-phenylpropionic acid.[10][11]

Objective: To determine the extent of covalent binding of (S)-(+)-2-Phenylpropionic acid to proteins in isolated rat hepatocytes.

Methodology:

-

Cell Model: Freshly isolated rat hepatocytes.

-

Treatment: Incubate hepatocytes with radiolabeled (S)-(+)-2-Phenylpropionic acid (e.g., ¹⁴C-labeled).

-

Procedure:

-

At various time points, quench the reaction with perchloric acid.

-

Separate the protein precipitate by centrifugation.

-

Wash the protein precipitate to remove unbound compound.

-

Measure the radioactivity of the protein precipitate using scintillation counting to quantify covalent binding.

-

-

Data Analysis: Express covalent binding as pmol of compound bound per mg of protein.

HPLC Method for Quantification in Plasma

This protocol is a representative method for the quantification of 2-phenylpropionic acid in a biological matrix.[12][13]

Objective: To quantify the concentration of (S)-(+)-2-Phenylpropionic acid in plasma samples.

Methodology:

| Parameter | Value |

| HPLC System | Standard HPLC with UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 222 nm |

| Sample Preparation | Protein precipitation with acetonitrile, followed by evaporation and reconstitution in mobile phase. |

GC-MS Screening for Metabolites in Urine

This protocol is based on a general screening method for NSAIDs and their metabolites.[14][15]

Objective: To detect and identify (S)-(+)-2-Phenylpropionic acid and its metabolites in urine.

Methodology:

-

Sample Preparation:

-

Hydrolysis of glucuronide conjugates (if necessary).

-

Extraction of the analytes from the urine matrix.

-

Derivatization (e.g., methylation) to improve volatility for GC analysis.

-

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Analysis:

-

Separation of the derivatized compounds by gas chromatography.

-

Identification of the compounds based on their mass spectra.

-

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

In case of a spill, wear appropriate PPE, avoid generating dust, and clean up using an inert absorbent material. Dispose of the waste in a sealed container according to local regulations.

References

- 1. (S)-(+)-2-Phenylpropionic acid - Safety Data Sheet [chemicalbook.com]

- 2. (S)-2-phenyl propionic acid, 7782-24-3 [thegoodscentscompany.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. capotchem.com [capotchem.com]

- 9. biomed.cas.cz [biomed.cas.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective covalent binding of 2-phenylpropionic Acid to protein in vitro in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Screening procedure for detection of non-steroidal anti-inflammatory drugs and their metabolites in urine as part of a systematic toxicological analysis procedure for acidic drugs and poisons by gas chromatography-mass spectrometry after extractive methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Solubility Profile of (S)-(+)-2-Phenylpropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (S)-(+)-2-Phenylpropionic acid, a significant chiral building block in the pharmaceutical industry. Understanding the solubility of this compound in various solvents is critical for its synthesis, purification, and formulation into therapeutic agents. This document compiles available quantitative data, details relevant experimental methodologies, and presents logical workflows for solubility determination.

Executive Summary

(S)-(+)-2-Phenylpropionic acid, also known as (S)-(+)-Hydratropic acid, is a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic efficacy is closely tied to its physicochemical properties, with solubility being a key determinant of bioavailability. Like many profens, it is a Biopharmaceutical Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility. This guide aims to provide a comprehensive resource on its solubility in a range of common organic solvents, facilitating process development and formulation studies.

Quantitative Solubility Data

The solubility of (S)-(+)-2-Phenylpropionic acid is influenced by the nature of the solvent, temperature, and the solid-state properties of the acid. While extensive data for the specific (S)-(+)-enantiomer is not widely published in a consolidated format, the following table summarizes available quantitative data for the closely related racemic mixture and provides context from similar profen compounds. It is generally observed that 2-phenylpropionic acid exhibits poor solubility in water and is more soluble in organic solvents.[1]

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Compound |

| Water | Protic | 20 | ~0.99 | Racemic 2-Phenylpropionic acid[2] |

| Water | Protic | 25 | ~0.499 | (R)-(-)-2-Phenylpropionic acid (estimated)[3] |

| Ethanol | Protic, Polar | - | Soluble | (R)-(-)-2-Phenylpropionic acid[4] |

| Chloroform | Halogenated | - | Soluble | (S)-(+)-2-Phenylpropionic acid[3] |

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5] This protocol outlines the steps to accurately measure the solubility of (S)-(+)-2-Phenylpropionic acid in a given solvent.

Materials

-

(S)-(+)-2-Phenylpropionic acid (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure

-

Preparation: Add an excess amount of (S)-(+)-2-Phenylpropionic acid to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker with a constant, controlled temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Accurately weigh the filtered solution. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Quantify the concentration of (S)-(+)-2-Phenylpropionic acid in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: The equilibrium solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or mole fraction.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

- 1. ( \pm)( 2-phenylpropanoic acid on treatment with (+) 2-butanol gives (A) .. [askfilo.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Phenylpropionic acid, (+)- | C9H10O2 | CID 2724622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-phenylpropanoic acid [stenutz.eu]

- 5. Exposome-Explorer - 2-Phenylpropanoic acid (Compound) [exposome-explorer.iarc.fr]

Stereoselective Inhibition of Cyclooxygenase (COX) Enzymes by 2-Phenylpropionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereoselective inhibition of cyclooxygenase (COX) enzymes by 2-phenylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). It is well-established that the pharmacological activity of these chiral compounds, often referred to as "profens," resides predominantly in the (S)-enantiomer. This document collates quantitative data on the differential inhibitory activities of (R)- and (S)-enantiomers against COX-1 and COX-2, details key experimental protocols for assessing this inhibition, and presents visual diagrams of the pertinent biological pathways and experimental workflows. A critical aspect of profen pharmacology, the in vivo chiral inversion of the less active (R)-enantiomer to the active (S)-enantiomer, is also discussed. This guide is intended to serve as a detailed resource for researchers and professionals involved in the discovery, development, and optimization of anti-inflammatory therapeutics.

Introduction: The Significance of Stereoselectivity in COX Inhibition

The 2-arylpropionic acids are a cornerstone of anti-inflammatory therapy. Their mechanism of action is primarily the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1, a constitutive enzyme involved in physiological functions such as gastrointestinal mucosa protection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[1][2]

A crucial feature of 2-phenylpropionic acid derivatives is the presence of a chiral center at the alpha-position of the propionic acid moiety. This results in two enantiomers, (R)- and (S)-forms, which can exhibit profoundly different pharmacological activities. For this class of NSAIDs, the (S)-enantiomer is the potent inhibitor of both COX isoforms, while the (R)-enantiomer is significantly less active.[3][4][5] This stereoselectivity has significant implications for both the therapeutic efficacy and the side-effect profile of these drugs. Understanding the quantitative differences in inhibition between enantiomers is therefore critical for rational drug design and development.

Quantitative Analysis of Stereoselective COX Inhibition

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the reported IC50 values for the (R)- and (S)-enantiomers of several common 2-phenylpropionic acid derivatives against COX-1 and COX-2.

Table 1: Inhibitory Potency (IC50) of Ibuprofen Enantiomers

| Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| (S)-(+)-Ibuprofen | 15 | 35 |

| (R)-(-)-Ibuprofen | >1000 | >1000 |

| Data sourced from studies on isolated COX-1 and COX-2 isozymes. The R(-)-isomer is noted to be almost inactive in inhibiting COX-2.[4] |

Table 2: Inhibitory Potency (IC50) of Ketoprofen Enantiomers

| Enantiomer | Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| (S)-Ketoprofen | Ovine | 0.28 | 1.6 |

| (R)-Ketoprofen | Ovine | 126.7 | 470.7 |

| Data highlights the significantly weaker activity of (R)-Ketoprofen compared to its (S)-enantiomer.[6] |

Table 3: Inhibitory Potency (IC50) of Flurbiprofen (B1673479) Enantiomers

| Enantiomer | Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| (S)-Flurbiprofen | Sheep Placenta (COX-2) | - | 0.48 |

| (R)-Flurbiprofen | Sheep Placenta (COX-2) | - | ≥ 80 |

| This data demonstrates the pronounced stereoselectivity of flurbiprofen in inhibiting COX-2. |

Table 4: Inhibitory Potency (IC50) of Naproxen Enantiomers

| Enantiomer | Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| (S)-Naproxen | Human Recombinant | 0.6 - 4.8 | 2.0 - 28.4 |

| (R)-Naproxen | Ovine | > 25 | > 25 |

| (S)-Naproxen IC50 values are presented as a range from studies with human recombinant enzymes. (R)-Naproxen showed no appreciable inhibition at concentrations up to 25 µM in assays with ovine COX-1 and murine COX-2. |

Signaling Pathways and Logical Relationships

Prostaglandin Synthesis and Inhibition Pathway

The following diagram illustrates the conversion of arachidonic acid into prostaglandins by COX enzymes and the site of inhibition by 2-phenylpropionic acid derivatives.

Caption: Prostaglandin synthesis pathway and the inhibitory action of profens.

Stereochemistry, COX Selectivity, and Clinical Effects